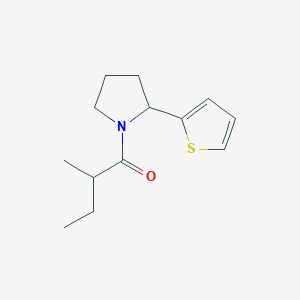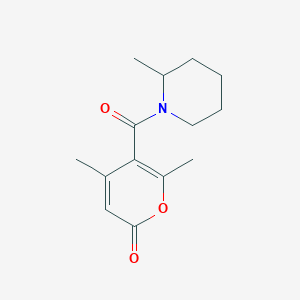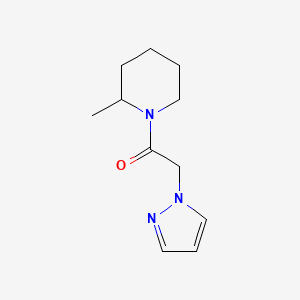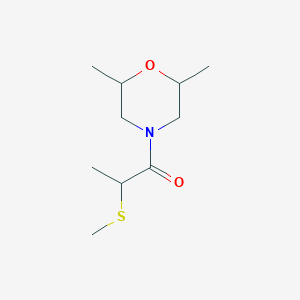
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained significant attention in the scientific community due to its potential for abuse and addiction. MDPV is a potent psychostimulant that acts on the central nervous system, producing effects similar to those of cocaine and amphetamines.
作用机制
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, producing the psychostimulant effects associated with MDPV use. MDPV also acts as a potent agonist at the α2-adrenergic receptor, which may contribute to its stimulant effects.
Biochemical and Physiological Effects
MDPV produces a range of biochemical and physiological effects in the body. In laboratory experiments, MDPV has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain. This results in increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. MDPV has also been shown to produce rewarding effects, indicating its potential for abuse and addiction.
实验室实验的优点和局限性
MDPV has several advantages for laboratory experiments. It is relatively easy to synthesize and can be produced using readily available reagents. MDPV also produces powerful psychostimulant effects, making it useful for studying the effects of stimulants on the brain and behavior. However, due to its potential for abuse and addiction, the use of MDPV in laboratory experiments is strictly regulated in many countries. Additionally, the effects of MDPV on the brain and behavior may not accurately reflect the effects of other stimulants, such as cocaine or amphetamines.
未来方向
There are several future directions for research on MDPV. One area of research is the development of treatments for MDPV addiction. Another area of research is the development of new synthetic cathinones that produce less harmful effects than MDPV. Additionally, further research is needed to fully understand the effects of MDPV on the brain and behavior, as well as its potential for abuse and addiction.
Conclusion
In conclusion, MDPV is a potent synthetic cathinone that has gained significant attention in the scientific community due to its potential for abuse and addiction. MDPV produces powerful psychostimulant effects, making it useful for studying the effects of stimulants on the brain and behavior. However, due to its potential for abuse and addiction, the production and distribution of MDPV are strictly regulated in many countries. Further research is needed to fully understand the effects of MDPV on the brain and behavior, as well as its potential for abuse and addiction.
合成方法
MDPV is synthesized by the reaction of pyrrolidine and β-keto-thiophene. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using chromatography techniques. The synthesis method for MDPV is relatively simple and can be carried out using readily available reagents. However, due to the potential for abuse and addiction, the production and distribution of MDPV are strictly regulated in many countries.
科学研究应用
MDPV has been the subject of extensive research due to its potential for abuse and addiction. In laboratory experiments, MDPV has been shown to produce powerful psychostimulant effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. MDPV has also been shown to produce rewarding effects, indicating its potential for abuse and addiction.
属性
IUPAC Name |
2-methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-10(2)13(15)14-8-4-6-11(14)12-7-5-9-16-12/h5,7,9-11H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKXFLDWUGBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)
![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)



![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)



![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)


